An In-depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
An In-depth Technical Guide to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
This guide provides a comprehensive technical overview of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, a plausible synthetic route, physicochemical properties, and its potential applications as a key building block in medicinal chemistry, including its relevance to the Wnt signaling pathway.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] The introduction of halogen atoms, such as fluorine and iodine, onto the pyridine ring can significantly modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3] N-(6-Fluoro-5-iodopyridin-2-yl)acetamide (CAS No. 884660-46-2) is a prime example of a strategically designed building block, offering multiple points for chemical elaboration in the synthesis of complex pharmaceutical agents.[4]
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 884660-46-2 | [5] |
| Molecular Formula | C₇H₆FIN₂O | [5] |
| Molecular Weight | 280.04 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Storage | 2-8°C, in a dark, inert atmosphere | [5] |
Synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: A Representative Protocol
While a specific, peer-reviewed synthesis for N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is not widely published, a plausible and efficient route can be devised based on established methods for the acetylation of aminopyridines.[6][7] The following protocol is a representative example of how this compound could be synthesized from its corresponding aminopyridine precursor.
Proposed Synthetic Workflow
The synthesis involves the acetylation of 6-Fluoro-5-iodopyridin-2-amine using an acetylating agent such as acetic anhydride or acetyl chloride.
Caption: Proposed synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
6-Fluoro-5-iodopyridin-2-amine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Fluoro-5-iodopyridin-2-amine (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous pyridine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material and the formation of a new, less polar product. The final product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Development
Substituted pyridines are pivotal intermediates in the synthesis of a wide range of therapeutic agents.[4] The unique substitution pattern of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide makes it a valuable precursor for creating diverse molecular libraries for high-throughput screening.
A Potential Modulator of the Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and migration.[8] Dysregulation of this pathway is implicated in various diseases, including cancer.[9] Small molecules that can modulate the Wnt pathway are of significant therapeutic interest.[10] While direct evidence for N-(6-Fluoro-5-iodopyridin-2-yl)acetamide as a Wnt signaling inhibitor is not yet established in the public domain, related N-pyridinyl acetamide derivatives have been investigated for this purpose.
The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and a hypothetical point of inhibition.
Caption: Hypothetical inhibition of the Wnt pathway by an N-pyridinyl acetamide derivative.
Safety and Handling
Halogenated aromatic compounds require careful handling due to their potential toxicity.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is a strategically designed chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its halogenated pyridine core offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists. While further research is needed to fully elucidate its biological activities and applications, its structural motifs suggest a promising role in the development of modulators for critical signaling pathways, such as the Wnt pathway. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this versatile compound.
References
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
- Chemistry LibreTexts. (2021).
- CN101643447A. (n.d.). Method for preparing 2-acetamido-5-aminopyridine.
- Ejaz, A., et al. (2025). Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Signal Transduction and Targeted Therapy.
- Kaur, M., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega.
- Sigma-Aldrich. (2025).
- Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Tsay, M., et al. (2025). Small-molecule modulation of Wnt signaling via modulating the Axin-LRP5/6 interaction.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Carl ROTH. (n.d.).
- NJ.gov. (n.d.).
- Kas'yan, L. I., et al. (2025). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- MDPI. (n.d.). WNT Signaling in Disease.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). N-(6-amino-5-iodopyridin-2-yl)acetamide.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- The Role of Pyridine Intermedi
- Thieme Gruppe. (n.d.). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines.
- Organic Syntheses. (2024).
- PubChem. (n.d.). 2-Acetamido-5-fluoropyridine.
- Oregon State University. (n.d.).
- Semantic Scholar. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
- National Center for Biotechnology Information. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6).
- BLDpharm. (n.d.). 884660-46-2|N-(6-Fluoro-5-iodopyridin-2-yl)acetamide.
- BLDpharm. (n.d.). 884660-46-2|N-(6-Fluoro-5-iodopyridin-2-yl)acetamide.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 884660-46-2|N-(6-Fluoro-5-iodopyridin-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
